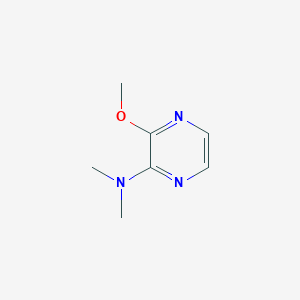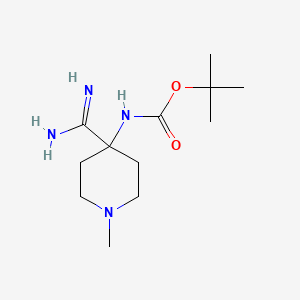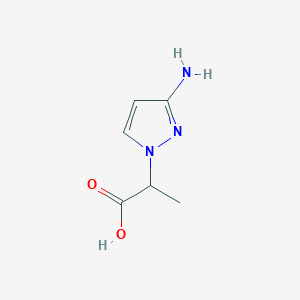phosphanium bromide CAS No. 73022-37-4](/img/structure/B13151309.png)
[(1,3-Dioxan-2-yl)methyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxan-2-yl)methylphosphanium bromide is a chemical compound with the molecular formula C22H22BrO2P. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as a reagent in various chemical reactions due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxan-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with 1,3-dioxane-2-methanol in the presence of a brominating agent such as hydrogen bromide or phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Step 1: Triphenylphosphine is reacted with hydrogen bromide to form triphenylphosphonium bromide.
Step 2: The triphenylphosphonium bromide is then reacted with 1,3-dioxane-2-methanol to form (1,3-Dioxan-2-yl)methylphosphanium bromide.
Industrial Production Methods
In an industrial setting, the production of (1,3-Dioxan-2-yl)methylphosphanium bromide involves similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dioxan-2-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxan-2-yl)methylphosphanium bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1,3-Dioxan-2-yl)methylphosphanium bromide involves its role as a reagent in various chemical reactions. The compound acts as a source of the 1,3-dioxolane moiety, which can be introduced into other molecules through reactions such as Wittig olefination. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Similar in structure but with a different ring size.
(2-Bromomethyl-1,3-dioxolane): Another compound with a similar functional group but different substituents.
(Triphenylphosphoranylidene)acetaldehyde: A related compound used in similar types of reactions.
Uniqueness
(1,3-Dioxan-2-yl)methylphosphanium bromide is unique due to its specific structure, which allows for the introduction of the 1,3-dioxolane moiety into other molecules. This makes it particularly useful in the synthesis of complex organic compounds and pharmaceuticals.
Eigenschaften
CAS-Nummer |
73022-37-4 |
|---|---|
Molekularformel |
C23H24BrO2P |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
1,3-dioxan-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H24O2P.BrH/c1-4-11-20(12-5-1)26(21-13-6-2-7-14-21,22-15-8-3-9-16-22)19-23-24-17-10-18-25-23;/h1-9,11-16,23H,10,17-19H2;1H/q+1;/p-1 |
InChI-Schlüssel |
SIXFAAOXDKTBRO-UHFFFAOYSA-M |
Kanonische SMILES |
C1COC(OC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)
![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid](/img/structure/B13151250.png)






![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)

![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)

